Cabazitaxel-C13
Description
Properties
Molecular Formula |
C45H51D6NO14 |
|---|---|
Molecular Weight |
841.97 |
SMILES |
O=C(C1=CC=CC=C1)O[C@H]([C@@]2(C[C@@H](C(C)=C([C@H](C3=O)O[13CH3])C2(C)C)OC([C@@H]([C@H](C4=CC=CC=C4)NC(OC(C)(C)C)=O)O)=O)O)[C@]5([C@]3([C@H](C[C@H]6OC[C@]65OC(C)=O)O[13CH3])C)[H] |
Appearance |
white solid powder |
Synonyms |
; (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-11-hydroxy-4,6-di(methoxy-13C)-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocycl |
Origin of Product |
United States |
Synthetic Chemistry and Structural Derivatization of Cabazitaxel C13
Semisynthesis Pathways of Cabazitaxel-C13 from 10-Deacetylbaccatin III
The semisynthesis of cabazitaxel (B1684091) from 10-deacetylbaccatin III involves several key steps, including the functionalization of the baccatin (B15129273) core and the attachment of the C13 side chain. researchgate.netgoogle.com.nagoogle.comgoogleapis.com
Key Precursors and Reaction Steps in C13 Incorporation
The primary precursor for cabazitaxel semisynthesis is 10-deacetylbaccatin III (10-DAB). allfordrugs.combertin-bioreagent.comresearchgate.netdovepress.comgoogle.com.nagoogle.com A crucial step is the incorporation of the C13 side chain, which is typically a modified phenylisoserine (B1258129) moiety. google.com.nanih.govgoogleapis.com This side chain is attached to the C13 hydroxyl group of the baccatin core via an ester linkage. nih.govmdpi.com
General reaction steps in the semisynthesis from 10-DAB often involve:
Protection of hydroxyl groups on the 10-DAB core, particularly at positions other than C13, to ensure selective reaction at C13. google.com.nagoogleapis.comgoogle.com
Coupling of the protected 10-DAB with a suitably protected phenylisoserine side chain precursor. google.com.nagoogleapis.com This coupling reaction is critical for forming the ester bond at C13.
Modification of the C7 and C10 positions, specifically the introduction of methoxy (B1213986) groups. allfordrugs.comjustia.comnih.govnih.gov This can occur before or after the C13 side chain attachment, depending on the specific synthetic route. google.com
Deprotection of the hydroxyl and amino groups to yield the final cabazitaxel molecule. google.com.nagoogleapis.comgoogle.com
Methodological Advances in Stereoselective Synthesis for this compound
The taxane (B156437) structure, including cabazitaxel, possesses multiple chiral centers, making stereoselective synthesis challenging. researchgate.net Cabazitaxel itself has 11 chiral carbon atoms. researchgate.net Achieving the correct stereochemistry, particularly at the C13 position and within the side chain, is vital for biological activity. Methodological advances in stereoselective synthesis for taxanes often focus on the efficient and selective construction of the C13 side chain and its attachment to the baccatin core with the desired stereochemistry. mdpi.com While specific details on stereoselective synthesis specifically for this compound (isotopically labeled) are less commonly detailed in general synthesis reports, the principles applied to the stereoselective synthesis of unlabeled cabazitaxel are relevant. Techniques for asymmetric synthesis, such as those involving chiral catalysts or controlled reaction conditions, are employed to ensure the correct stereochemical outcome during the coupling of the C13 side chain precursor. googleapis.com
Exploration of Novel this compound Analogues and Derivatives
The exploration of cabazitaxel analogues and derivatives is driven by the desire to improve efficacy, overcome resistance mechanisms, and potentially alter pharmacokinetic properties. researchgate.netnih.govnih.govnih.gov
Design Principles for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies for cabazitaxel analogues aim to understand how modifications to the chemical structure affect biological activity, particularly binding to tubulin and cytotoxicity against cancer cells, including drug-resistant lines. researchgate.netnih.govnih.govnih.govx-mol.net Key regions of interest for modification include the baccatin core and the C13 side chain. Design principles often involve systematic variations of functional groups at specific positions to probe their importance for activity and interaction with the biological target (tubulin) and efflux pumps like P-gp. nih.govnih.gov For instance, the methoxy groups at C7 and C10 in cabazitaxel are known to contribute to its reduced affinity for P-gp compared to docetaxel (B913). nih.govnih.gov
Chemical Modification Strategies at Specific Positions (e.g., C7, C10, C13 Side Chain)
Chemical modification strategies focus on specific positions on the cabazitaxel structure:
C7 and C10: Modifications at these positions, such as the methylation found in cabazitaxel compared to docetaxel, have been shown to impact activity against resistant cell lines. allfordrugs.comjustia.comnih.govnih.gov Exploration of other substituents at C7 and C10 can yield analogues with altered properties. researchgate.netnih.govnih.govnih.gov
C13 Side Chain: The C13 side chain is crucial for tubulin binding. mdpi.com Modifications to the phenyl group or the tert-butoxycarbonyl-protected amino group on the side chain can significantly influence activity. researchgate.netnih.gov Studies have explored replacing the phenyl group with other functionalities like isopropenyl, isopropyl, and ethyl groups, resulting in agents with comparable or even greater potency in some assays. researchgate.net Alterations to the hydroxyl group on the side chain are also investigated.
Synthesis of Isotopic Variants Beyond C13 for Research Purposes
Isotopically labeled variants of cabazitaxel, including those labeled with isotopes other than or in addition to Carbon-13, are synthesized for various research purposes, particularly in pharmacokinetic and metabolic studies. researchgate.netmusechem.commedchemexpress.commedchemexpress.com These variants allow for precise tracing and quantification of the drug and its metabolites in biological systems using techniques like mass spectrometry. researchgate.netmusechem.com
Examples of isotopic variants include:
This compound: Specifically labeled with the stable isotope Carbon-13 at one or more positions. This compound is valuable for tracing drug metabolism, distribution, and clearance. medkoo.commusechem.com
Cabazitaxel-dx: Labeled with deuterium (B1214612) (2H), a stable isotope of hydrogen. medchemexpress.commedchemexpress.com Deuterium labeling can be used for quantitative analysis in pharmacokinetic studies and may also influence the metabolic profile of the drug. researchgate.netmedchemexpress.com Examples include Cabazitaxel-d6 and Cabazitaxel-d9. medchemexpress.commedchemexpress.com
Cabazitaxel with other isotopes: While less common for routine pharmacokinetic studies compared to 13C and 2H, other isotopes could potentially be incorporated for specific research applications, such as those involving radioactive isotopes for tracing or imaging, though this is less common for standard drug metabolism studies due to safety considerations.
The synthesis of these isotopic variants requires incorporating the heavy isotope into the specific precursor molecules used in the semisynthesis pathway of cabazitaxel. researchgate.net
Analytical Characterization Techniques in Synthetic this compound Chemistry (e.g., advanced NMR for C13, mass spectrometry)
Analytical techniques are vital for confirming the structure, purity, and isotopic enrichment of synthetic this compound. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly C13 NMR, and Mass Spectrometry (MS) are indispensable tools for this purpose. nih.govfrontiersin.org
Advanced NMR for C13: While natural abundance C13 NMR provides signals for all carbon atoms in a molecule, the low natural abundance of C13 (about 1.1%) makes it less sensitive compared to H1 NMR. frontiersin.org However, with a C13-labeled compound like this compound, the signal intensity of the labeled carbon(s) is significantly enhanced, allowing for specific detection and quantification of the labeled position(s). nih.gov
C13 NMR spectroscopy provides detailed information about the carbon skeleton and the electronic environment of each carbon atom. By comparing the C13 NMR spectrum of this compound to that of unlabeled cabazitaxel, the position of the isotopic label can be unequivocally confirmed by the increased intensity of the signal corresponding to the labeled carbon. nih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign carbon signals and establish connectivity, further aiding in structural confirmation and verifying the position of the C13 label. nih.gov Quantitative C13 NMR can also be used to determine the percentage of isotopic enrichment at the labeled position. nih.gov
Mass Spectrometry: Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, MS provides direct evidence of the incorporation of the C13 isotope. The molecular weight of this compound will be higher than that of unlabeled cabazitaxel by the number of C13 atoms incorporated. frontiersin.org
High-resolution mass spectrometry (HRMS) can accurately determine the monoisotopic mass of the labeled compound, allowing for confirmation of the molecular formula and the number of C13 atoms present. nih.gov Techniques such as electrospray ionization mass spectrometry (ESI-MS) or atmospheric pressure chemical ionization mass spectrometry (APCI-MS) are commonly used for ionizing polar molecules like taxanes. acs.org Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help confirm the structure and the location of the label within the molecule. By analyzing the mass-to-charge ratio (m/z) of fragment ions, researchers can deduce which parts of the molecule contain the C13 label.
Together, advanced NMR, particularly C13 NMR, and mass spectrometry provide complementary and robust analytical data essential for the characterization and quality control of synthetic this compound, ensuring its identity, purity, and the precise location and enrichment of the isotopic label for downstream research applications. nih.govfrontiersin.org
Molecular and Cellular Mechanisms of Action of Cabazitaxel C13
Fundamental Interactions with Microtubule Dynamics in Cellular Systems
The core mechanism of cabazitaxel (B1684091) involves binding to tubulin and altering the equilibrium between soluble tubulin dimers and polymerized microtubules nih.gov. This interaction results in the promotion of microtubule assembly and the inhibition of their disassembly, ultimately leading to the stabilization of microtubules medkoo.comnih.gov.
Tubulin Binding Affinity and Stoichiometry of Cabazitaxel-C13
Cabazitaxel binds to the N-terminal amino acids of the beta-tubulin subunit nih.govdrugbank.com. Studies have investigated the binding affinity of cabazitaxel to tubulin. One study using a competitive binding assay with a fluorescent probe reported a cellular Ki for cabazitaxel of 6 nM, indicating a relatively high intracellular affinity for microtubules acs.org. This affinity is comparable to or higher than that of other taxanes like paclitaxel (B517696) (cellular Ki = 22 nM) and docetaxel (B913) (cellular Ki = 16 nM) acs.org. While specific stoichiometry details for this compound were not found, the mechanism of action of taxanes generally involves binding to the taxane (B156437) site on the β-tubulin subunit within the αβ-tubulin heterodimer nih.govresearchgate.net.
An interactive table summarizing the cellular binding affinities of various microtubule stabilizers is presented below:
| Compound | Cellular Ki (nM) |
| Cabazitaxel | 6 |
| Paclitaxel | 22 |
| Docetaxel | 16 |
| Ixabepilone | 10 |
Promotion of Microtubule Polymerization by this compound
Cabazitaxel actively promotes the assembly of tubulin into microtubules nih.govcampus.sanofieuropa.eu. By binding to tubulin, it shifts the equilibrium towards the polymerized state, leading to an increase in the total mass of polymerized tubulin within the cell nih.goveuropa.eu. This effect is a hallmark of taxane-class microtubule-stabilizing agents researchgate.netoncohemakey.com.
Impact of this compound on Cell Cycle Progression
The disruption of microtubule dynamics by this compound has profound effects on the cell cycle, ultimately leading to the inhibition of cell proliferation medkoo.comabcam.com.
Induction of G2/M Phase Cell Cycle Arrest
A primary consequence of cabazitaxel's action on microtubules is the induction of cell cycle arrest, predominantly in the G2/M phase medkoo.comoncohemakey.comabcam.comnih.govtaylorandfrancis.com. Microtubules are essential for the formation of the mitotic spindle, which is responsible for chromosome segregation during mitosis nih.govdrugbank.com. By stabilizing microtubules, cabazitaxel prevents the proper assembly and function of the mitotic spindle, triggering a cell cycle checkpoint that halts progression through mitosis nih.govnih.gov.
Molecular Regulation of Cell Cycle Checkpoints by this compound
The G2/M cell cycle arrest induced by cabazitaxel is mediated through the activation of cell cycle checkpoints that monitor microtubule integrity and spindle assembly slideshare.net. While the search results specifically mention the G2/M arrest, detailed molecular regulation of specific checkpoints by this compound was not extensively described. However, taxanes, in general, are known to activate the spindle assembly checkpoint (SAC), which prevents anaphase onset until all chromosomes are properly attached to the spindle microtubules slideshare.net. Resistance to cabazitaxel has been associated with alterations in cell cycle progression signals and resistance to G2/M arrest, potentially involving pathways like ERK and PI3K/AKT signaling nih.gov. Down-regulation of BRCA1 has also been observed in some taxane-resistant cell lines, which was associated with decreased G2/M arrest nih.gov.
Cellular Consequences of Microtubule Disruption by this compound
The disruption of the microtubular network by this compound leads to several critical cellular consequences, ultimately affecting cell survival and proliferation. The stabilization of microtubules arrests cells at specific phases of the cell cycle and triggers programmed cell death pathways. oncohemakey.comabcam.com
Induction of Apoptosis in Sensitive Cell Lines (e.g., Caspase Activation)
A key outcome of this compound-induced microtubule disruption is the induction of apoptosis in sensitive cancer cell lines. nih.govnih.govnih.govnih.gov Microtubule-targeting agents, including taxanes, can trigger apoptosis through various signaling pathways. The stabilization of microtubules by this compound leads to mitotic arrest, primarily at the G2/M phase of the cell cycle. oncohemakey.comabcam.com Prolonged mitotic arrest can activate apoptotic cascades.
Research has demonstrated that Cabazitaxel treatment promotes apoptosis in various cancer cell lines, including castration-resistant prostate cancer (CRPC) cells and glioma cells. nih.govnih.govnih.govnih.gov This induction of apoptosis is often accompanied by the activation of caspases, key executioners of the apoptotic pathway. Studies have shown increased levels of cleaved caspase-3 and cleaved PARP, markers of caspase activation and downstream apoptotic events, following Cabazitaxel treatment in sensitive cells. nih.govresearchgate.net For instance, in CRPC cells, Cabazitaxel treatment alone promoted apoptosis, evidenced by upregulated expressions of Bax and cleaved caspase 3 and downregulated Bcl-2 expression. nih.gov Caspase-2 has also been implicated in mitochondrial-mediated apoptosis in response to microtubule disruption. explorationpub.com
The induction of apoptosis by this compound is a critical mechanism contributing to its cytotoxic effects on cancer cells. nih.govnih.govnih.gov
Effects on Cell Proliferation and Viability in In Vitro Models
This compound significantly suppresses cell proliferation and reduces cell viability in various in vitro cancer models. abcam.comnih.govnih.govnih.govdovepress.comresearchgate.netmdpi.com By stabilizing microtubules and causing cell cycle arrest, the compound prevents cells from undergoing successful mitosis, thereby inhibiting their ability to divide and proliferate. oncohemakey.comabcam.com
Studies using cell viability assays, such as the CCK-8 assay, have shown a dose-dependent decrease in the viability of cancer cells, including CRPC cell lines (e.g., 22Rv1 and PC-3), upon treatment with Cabazitaxel. nih.govnih.gov Colony formation assays further demonstrate the inhibitory effects of Cabazitaxel on the proliferative capacity of these cells. nih.govnih.gov
Cabazitaxel has demonstrated antiproliferative activity in a broad spectrum of human tumor xenograft models in mice and has shown activity in various cancer cell lines, including those resistant to docetaxel. tga.gov.audrugbank.comeuropa.eucancercareontario.caoncohemakey.comdovepress.comresearchgate.net Its ability to overcome certain resistance mechanisms, such as those mediated by P-glycoprotein, contributes to its efficacy in some resistant cell lines. medkoo.comabcam.comresearchgate.net
Table 1 summarizes representative in vitro findings on the effect of Cabazitaxel on cell viability and proliferation in specific cancer cell lines.
Table 1: Representative In Vitro Effects of Cabazitaxel on Cancer Cells
| Cell Line | Cancer Type | Assay | Key Finding | Source |
| 22Rv1 | CRPC | CCK-8, Colony Formation | Decreased viability and proliferation with increasing Cabazitaxel concentration. nih.govnih.gov | nih.govnih.gov |
| PC-3 | CRPC | CCK-8, Colony Formation | Decreased viability and proliferation with increasing Cabazitaxel concentration. nih.govnih.gov | nih.govnih.gov |
| DU-145 | mCRPC | WST-1, Annexin V | Suppressed proliferation and induced apoptosis. nih.gov | nih.gov |
| Various Taxane-Resistant Cell Lines | Various | Viability (Neutral Red) | Markedly greater activity compared to docetaxel in resistant lines. dovepress.com | dovepress.com |
| Human Glioma Cells | Glioma | Survival, Proliferation | Reduced survival and proliferation at nanomolar concentrations. nih.gov | nih.gov |
Interactions of this compound with Tubulin Isotypes
This compound exerts its effects by binding to tubulin, the fundamental building block of microtubules. Tubulin exists as heterodimers composed of alpha- (α-) and beta- (β-) tubulin subunits. nih.govmedkoo.comoncohemakey.com Different isotypes of both α- and β-tubulin exist, and their expression levels can vary across different cell types and pathological conditions, potentially influencing the efficacy of microtubule-targeting agents. frontiersin.org
Differential Binding to Alpha- and Beta-Tubulin Subunits
Taxanes, including Cabazitaxel, bind to a specific site on the β-tubulin subunit within the αβ-tubulin heterodimer, often referred to as the "taxane site". nih.govelifesciences.orgresearchgate.net This binding promotes the assembly and stabilization of microtubules. While the primary binding site is on β-tubulin, the interaction involves contacts with residues from both the α- and β-tubulin subunits within the assembled microtubule structure. nih.govelifesciences.org
Structural analyses and binding studies have aimed to elucidate the precise interactions of taxanes with tubulin. The binding of taxanes stabilizes the lateral contacts between protofilaments in the microtubule lattice. elifesciences.org The C13 side chain of taxanes plays a role in the interaction with tubulin, influencing binding affinity and the stabilization of the assembled, straight conformation of tubulin. nih.govelifesciences.orgresearchgate.netcsic.esmdpi.com
Research indicates that the core baccatin (B15129273) III structure of taxanes contributes significantly to the interaction energy with tubulin, while the C13 side chain can influence the selectivity for the assembled tubulin form and contribute to stabilization. nih.govelifesciences.orgresearchgate.net
Role of Specific Beta-Tubulin Isotypes (e.g., Beta-III Tubulin) in Sensitivity
The expression levels of specific β-tubulin isotypes, particularly beta-III tubulin (TUBB3), have been implicated in influencing sensitivity and resistance to taxane-based chemotherapy. oncohemakey.comfrontiersin.orgnih.govucsb.edu Elevated expression of βIII-tubulin is often associated with tumor aggressiveness and has been correlated with resistance to earlier generation taxanes like paclitaxel and docetaxel in various cancers. frontiersin.orgnih.govucsb.edu
Cabazitaxel has demonstrated activity in tumor models that are insensitive or resistant to docetaxel. tga.gov.audrugbank.comeuropa.eucancercareontario.caoncohemakey.comresearchgate.net Studies have investigated the interaction of Cabazitaxel with microtubules containing βIII-tubulin to understand if differential binding or effects on microtubule dynamics contribute to its efficacy in docetaxel-resistant settings.
Research suggests that Cabazitaxel may suppress microtubule dynamic instability more potently in the presence of βIII-tubulin compared to its absence. ucsb.eduresearchgate.net In contrast, docetaxel showed less βIII-tubulin-enhanced microtubule stabilization in these studies. ucsb.edu Using human breast adenocarcinoma cells, Cabazitaxel more strongly suppressed microtubule dynamics and induced mitotic arrest in cells with normal levels of βIII-tubulin compared to cells with reduced βIII-tubulin expression. ucsb.edu These findings suggest that the selective potency of Cabazitaxel on βIII-tubulin-containing microtubules may contribute to its effectiveness in tumors overexpressing this isotype. ucsb.edu
Table 2 summarizes findings related to the interaction of Cabazitaxel with βIII-tubulin.
Table 2: Interaction of Cabazitaxel with Beta-III Tubulin
| Study Focus | Model System | Key Finding | Source |
| Effect on Microtubule Dynamic Instability | Purified bovine brain tubulin (with/without βIII) | Cabazitaxel suppresses dynamic instability more potently in the presence of βIII-tubulin than docetaxel. ucsb.eduresearchgate.net | ucsb.eduresearchgate.net |
| Effect on Microtubule Dynamics and Mitotic Arrest | MCF7 human breast adenocarcinoma cells | Cabazitaxel more strongly suppressed dynamics and induced mitotic arrest in cells with normal βIII-tubulin levels. ucsb.edu | ucsb.edu |
| Role of TUBB3 silencing | MCF-7/CTAX-P cells (Cabazitaxel-resistant) | Transient TUBB3 silencing resulted in modest sensitization to Cabazitaxel. nih.gov | nih.gov |
These studies highlight the complex interplay between Cabazitaxel, tubulin isotypes, and the cellular response, providing insights into the mechanisms underlying its activity, particularly in contexts of taxane resistance.
Mechanisms of Resistance to Cabazitaxel in Preclinical Models
Role of Drug Efflux Pumps in Acquired Resistance
ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that can efflux a wide range of substrates, including many chemotherapeutic agents, out of cells. Overexpression and increased activity of these transporters, particularly P-glycoprotein (P-gp), are well-established mechanisms of multidrug resistance (MDR) in cancer. nih.govdovepress.com While cabazitaxel (B1684091) was designed to be a poor substrate for P-gp, preclinical studies indicate that efflux pumps still play a role in cabazitaxel resistance, albeit often to a lesser extent compared to other taxanes. nih.govnih.govresearchgate.netoncologynewscentral.comnih.govmzsr.sk
P-glycoprotein (P-gp/ABCB1) Expression and Activity in Resistant Cell Lines
Numerous preclinical studies have investigated the role of P-gp (encoded by the ABCB1 gene) in cabazitaxel resistance. In cell lines selected for resistance to paclitaxel (B517696) or docetaxel (B913), which often exhibit high levels of P-gp expression, cross-resistance to cabazitaxel has been observed. nih.govnih.govresearchgate.netnih.gov However, the degree of cross-resistance to cabazitaxel is generally lower than that observed for paclitaxel and docetaxel in these P-gp overexpressing lines. nih.govnih.gov
For example, in the MES-SA/Dx5 human sarcoma cell line, which is approximately 200-fold resistant to paclitaxel and docetaxel, resistance to cabazitaxel was found to be 15-fold. nih.govnih.govaacrjournals.org Similarly, the MCF-7/TxT50 breast cancer cell line, with 60-fold resistance to paclitaxel and docetaxel, showed 8.6-fold resistance to cabazitaxel. nih.govaacrjournals.org Co-incubation with the P-gp inhibitor PSC-833 was able to completely restore sensitivity to parental levels for all tested taxanes in these P-gp positive cell models, indicating that P-gp activity was a significant factor in the observed resistance. nih.govaacrjournals.org
Studies have also developed cell lines specifically resistant to cabazitaxel. The MCF-7/CTAX breast cancer cell line, selected by stepwise exposure to cabazitaxel, developed 33-fold resistance to cabazitaxel, along with significant cross-resistance to paclitaxel (52-fold) and docetaxel (58-fold). nih.govnih.govaacrjournals.org This resistant line showed activation of ABCB1, and while P-gp inhibition with PSC-833 reduced the resistance, a residual 3-fold resistance to cabazitaxel remained, suggesting the involvement of additional resistance mechanisms. nih.govnih.govaacrjournals.org
In prostate cancer cell lines, docetaxel resistance has been shown to confer cross-resistance to cabazitaxel, mediated by increased ABCB1 expression. nih.govresearchgate.net Inhibition of ABCB1 function with small molecule inhibitors like elacridar (B1662867) or with anti-androgens such as bicalutamide (B1683754) and enzalutamide (B1683756) has been shown to re-sensitize these resistant cells to cabazitaxel treatment. nih.govresearchgate.net
Table 1 summarizes representative data on cabazitaxel resistance factors in various preclinical cell lines compared to paclitaxel and docetaxel.
| Cell Line | Resistance Factor (Paclitaxel) | Resistance Factor (Docetaxel) | Resistance Factor (Cabazitaxel) | P-gp Expression |
| MES-SA/Dx5 | ~200 | ~200 | 15 | High |
| MCF-7/TxT50 | 60 | 60 | 8.6 | High |
| MCF-7/CTAX | 52 | 58 | 33 | High |
| MCF-7/TxTP50 | 9 | - | 9.2 | Low/None |
| P388/DOX | - | 4.01 | 0.414 | High |
| DU145-DTXR | - | Resistant | Cross-resistant | Increased |
| C4-2B derived | - | Resistant | Cross-resistant | Increased |
Resistance factor is typically calculated as the ratio of IC50 in resistant cells to IC50 in parental/sensitive cells. Data compiled from multiple sources. nih.govdovepress.comresearchgate.netnih.govaacrjournals.org
Relative Affinity of Cabazitaxel-C13 for Efflux Transporters Compared to Other Taxanes
A key characteristic distinguishing cabazitaxel from paclitaxel and docetaxel is its lower affinity for the P-gp efflux pump. nih.govnih.govresearchgate.netoncologynewscentral.comnih.govmzsr.skdrugbank.combuffalo.edupharmacology2000.commedkoo.com This reduced affinity is considered a primary reason for cabazitaxel's activity in some taxane-resistant tumors that overexpress P-gp. nih.govresearchgate.netoncologynewscentral.commzsr.skpharmacology2000.commedkoo.com
Investigation of Other ATP-Binding Cassette (ABC) Transporters (e.g., MRPs, BCRP)
While P-gp is the most extensively studied efflux transporter in the context of taxane (B156437) resistance, other ABC transporters, such as the Multidrug Resistance Proteins (MRPs, e.g., MRP1, MRP2) and Breast Cancer Resistance Protein (BCRP/ABCG2), can also contribute to drug resistance. nih.govresearchgate.net
Preclinical data suggest that cabazitaxel is unlikely to significantly inhibit MRP1 and MRP2 in vivo at clinically relevant concentrations. oncologynewscentral.com In vitro studies have also indicated that cabazitaxel does not inhibit MRP1 or MRP2. oncologynewscentral.com
The role of BCRP in cabazitaxel resistance is less clear but has been investigated. Some studies suggest that BCRP can contribute to docetaxel resistance. explorationpub.com While in vitro inhibition of BCRP transport by cabazitaxel has been observed, it typically occurs at concentrations significantly higher than those achieved clinically. oncologynewscentral.com One study examining cabazitaxel-resistant MCF-7 cell variants checked for the expression of MRP2 and MRP7, but the primary efflux mechanism identified in the MDR variant was ABCB1 activation. nih.gov Further research may be needed to fully elucidate the potential involvement of other ABC transporters in specific contexts of cabazitaxel resistance.
Alterations in Microtubule Architecture and Dynamics in Resistant Cells
Beyond drug efflux, modifications in the drug target itself – the microtubule cytoskeleton – represent another significant mechanism of resistance to taxanes, including cabazitaxel. nih.govnih.govaacrjournals.orgcapes.gov.br Taxanes exert their cytotoxic effects by binding to tubulin, promoting microtubule assembly, and stabilizing them, which disrupts normal microtubule dynamics essential for cell division and other cellular processes. nih.govnih.govdovepress.commzsr.skdrugbank.compharmacology2000.commedkoo.comfrontiersin.org Resistance can arise from alterations that affect the interaction of the drug with tubulin or modify the dynamics and organization of the microtubule network. nih.govaacrjournals.org
Modified Tubulin Assembly and Disassembly Kinetics
Changes in the inherent properties of tubulin or the cellular environment can affect the assembly and disassembly kinetics of microtubules, thereby impacting the efficacy of microtubule-stabilizing agents like cabazitaxel.
Studies using purified tubulin have compared the effects of cabazitaxel and docetaxel on tubulin polymerization and cold-induced depolymerization. Cabazitaxel has been shown to stabilize microtubules and promote tubulin assembly effectively, similar to docetaxel. aacrjournals.orgfrontiersin.org Quantitative data from one study showed that both cabazitaxel and docetaxel had similar efficiency in reducing the lag time for tubulin assembly (LT50 = 0-0.1 µmol/L for both) and the rate of cold-induced microtubule depolymerization (dIC50 = 0.1-0.25 µmol/L for both) in vitro. aacrjournals.org
However, in resistant cell lines, alterations in tubulin expression, such as elevated levels of specific beta-tubulin isotypes like Class III β-tubulin (TUBB3), have been associated with reduced sensitivity to taxanes. nih.govnih.govaacrjournals.orgexplorationpub.com Elevated TUBB3 has been observed in both docetaxel-resistant and cabazitaxel-resistant cell lines. nih.govnih.govaacrjournals.org These changes in tubulin composition can lead to altered microtubule dynamics and impaired tubulin polymerization in response to taxanes compared to sensitive parental cells. nih.govnih.govaacrjournals.org
Table 2 shows data comparing the effects of cabazitaxel and docetaxel on tubulin polymerization and depolymerization in vitro.
| Drug | Tubulin Assembly Lag Time (LT50, µmol/L) | Cold-Induced Microtubule Depolymerization (dIC50, µmol/L) |
| Cabazitaxel | 0 – 0.1 | 0.1 – 0.25 |
| Docetaxel | 0 – 0.1 | 0.1 – 0.25 |
Data adapted from a study using purified porcine brain tubulin. aacrjournals.org
Methods for Stepwise Selection of Resistant Variants
Preclinical Cross-Resistance Patterns with Other Taxanes
Preclinical research indicates that cabazitaxel exhibits reduced cross-resistance compared to paclitaxel and docetaxel, particularly in cell lines overexpressing the ABCB1 (P-gp) efflux pump, a common mechanism of taxane resistance. Cabazitaxel has a low affinity for P-gp, which is thought to contribute to its activity in taxane-resistant tumors. nih.govdovepress.com
In vitro studies using taxane-sensitive cell lines have shown that cabazitaxel generally possesses similar or greater antiproliferative activity compared to docetaxel and paclitaxel. For instance, cabazitaxel was found to be 10-fold more potent than paclitaxel and comparable to docetaxel in MCF-7 breast cancer cells. aacrjournals.orgnih.gov However, in multidrug-resistant (MDR) variants, cabazitaxel demonstrated markedly greater activity and less cross-resistance than paclitaxel and docetaxel. aacrjournals.orgnih.govnih.gov In the MES-SA/Dx5 human sarcoma cell model, cabazitaxel was 13-fold resistant, while paclitaxel and docetaxel showed significantly higher resistance levels (200-fold and 60-fold, respectively, in different models). aacrjournals.orgnih.gov
Studies using docetaxel-resistant prostate cancer cell lines, such as C4-2B and DU145 derivatives, have demonstrated that docetaxel resistance can confer cross-resistance to cabazitaxel. escholarship.orgnih.govaacrjournals.org This cross-resistance in these models is often mediated by increased expression of ABCB1. escholarship.orgnih.govaacrjournals.org However, inhibition of ABCB1 function, for example, with the small molecule inhibitor elacridar or certain anti-androgens like bicalutamide and enzalutamide, has been shown to re-sensitize these resistant cells to cabazitaxel treatment. escholarship.orgnih.govaacrjournals.org Notably, re-sensitization using an anti-androgen was observed to be more effective in combination with cabazitaxel than with docetaxel in preclinical models of castration-resistant prostate cancer. escholarship.orgnih.govaacrjournals.org
While ABCB1 overexpression is a significant factor in cross-resistance, other mechanisms can also contribute. In MCF-7 cells selected for resistance to cabazitaxel (MCF-7/CTAX), substantial cross-resistance to paclitaxel and docetaxel was observed despite cabazitaxel being less cross-resistant in P-gp positive variants initially. aacrjournals.orgnih.gov This suggests that resistance mechanisms beyond P-gp can play a role in acquired cabazitaxel resistance and subsequent cross-resistance to other taxanes. Another docetaxel-selected variant, MCF-7/TxTP50, which exhibits elevated TUBB3 levels and altered tubulin dynamicity, also showed cross-resistance to cabazitaxel comparable to other tested taxanes, and this resistance was not affected by P-gp modulation. aacrjournals.org
In vivo preclinical studies have corroborated the in vitro findings, showing that cabazitaxel is active against tumors with innate or acquired resistance to docetaxel. nih.gov In a patient-derived castration-resistant prostate tumor xenograft model (HID28), cabazitaxel demonstrated greater antitumor efficacy than docetaxel at equivalent dose levels. nih.gov Cabazitaxel also showed greater antitumor activity than docetaxel in xenograft models of central nervous system tumors and pediatric tumors, areas where first-generation taxanes have had limited success. nih.gov
The following table summarizes some preclinical cross-resistance findings:
| Cell Line / Model | Selection Agent | Resistance Mechanism Implicated | Cross-Resistance to Cabazitaxel | Cross-Resistance to Docetaxel / Paclitaxel | Source |
| MES-SA/Dx5 (human sarcoma) | Doxorubicin | ABCB1/P-gp overexpression | 13-fold resistant | ~200-fold (Paclitaxel), ~60-fold (Docetaxel) | aacrjournals.orgnih.gov |
| MCF-7/TxT50 (breast cancer) | Docetaxel | Elevated TUBB3, altered tubulin dynamicity | 9.2-fold resistant | ~60-fold (Docetaxel) | aacrjournals.org |
| MCF-7/CTAX (breast cancer) | Cabazitaxel | ABCB1 activation | 33-fold resistant | 52-fold (Paclitaxel), 58-fold (Docetaxel) | aacrjournals.org |
| C4-2B TaxR (prostate cancer) | Docetaxel | Increased ABCB1 expression | Cross-resistant | Resistant | escholarship.orgaacrjournals.org |
| DU145-DTXR (prostate cancer) | Docetaxel | Increased ABCB1 expression | Cross-resistant | Resistant | escholarship.orgaacrjournals.org |
| HID28 (prostate xenograft) | Castration | Not specified | Greater efficacy than Docetaxel | Less efficacy than Cabazitaxel | nih.gov |
These preclinical data collectively highlight that while cross-resistance between cabazitaxel and other taxanes, particularly docetaxel, can occur and is often linked to ABCB1 overexpression, cabazitaxel generally demonstrates a more favorable profile in taxane-resistant settings compared to its predecessors.
Preclinical Pharmacokinetics and Metabolism of Cabazitaxel C13
In Vitro Metabolic Pathways of Cabazitaxel-C13
In vitro studies provide detailed insights into the enzymatic transformations that Cabazitaxel (B1684091) undergoes. While specific studies on this compound metabolism in vitro are not extensively detailed in the provided search results, the metabolic pathways of unlabeled Cabazitaxel, which are traced using labeled versions, have been well-characterized. Cabazitaxel is subject to extensive metabolism, primarily in the liver. drugbank.comeuropa.eu
Cytochrome P450 (CYP) Isoenzyme Involvement (e.g., CYP3A4/5, CYP2C8)
The following table summarizes the primary CYP isoenzymes involved in Cabazitaxel metabolism based on in vitro studies:
| CYP Isoenzyme | Contribution to Metabolism |
| CYP3A4/5 | 80% - 90% |
| CYP2C8 | Lesser extent |
Based on in vitro studies, Cabazitaxel has a low potential to inhibit or induce major CYP isoenzymes at clinically relevant concentrations, with the possible exception of CYP3A. europa.eufda.govtga.gov.auhpra.iesanofi.com
Identification and Characterization of Key Metabolites (e.g., O-demethylated derivatives)
Cabazitaxel undergoes extensive metabolism, leading to the formation of numerous metabolites. In vitro and in vivo studies have identified approximately 20 metabolites, with a smaller number circulating in plasma. drugbank.comeuropa.eufda.govnih.gov The main metabolic pathway involves oxidative O-demethylation. fda.gov
Key metabolites identified include the O-demethylated derivatives:
RPR123142: The 10-O-demethylated derivative on the taxane (B156437) ring. This is reported as the main circulating metabolite in plasma. drugbank.comeuropa.eufda.govtga.gov.au
RPR112698: The 7-O-demethylated derivative. fda.goveuropa.euresearchgate.net
Docetaxel (B913) (RP 56976): Formed by subsequent O-demethylation of both the 7- and 10-positions. fda.gov
The proposed in vitro metabolic pathway in liver microsomes shows the formation of these O-demethylated products and further oxidations of the tert-butyl group moiety. fda.gov
Carbon-13 Tracing in Metabolic Pathway Elucidation
Carbon-13 (13C) tracing is a powerful technique used to investigate metabolic pathways by following the fate of atoms from a labeled substrate through various biochemical reactions. This stable isotope labeling, often coupled with analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR), allows for the elucidation of metabolic routes and the quantification of metabolic fluxes. uchicago.eduub.edunih.gov While the provided search results discuss the metabolism of Cabazitaxel (often using 14C-labeling for excretion studies drugbank.comfda.gov) and the application of 13C-MFA in general cancer metabolism research, specific data on the application of 13C-MFA directly to this compound for detailed metabolic pathway elucidation or analysis of its influence on intracellular fluxes is not explicitly presented.
Distribution Studies in Preclinical Animal Models
Distribution studies in preclinical species have characterized how cabazitaxel is distributed throughout the body following administration. These studies are essential for understanding the potential for the drug to reach target tissues, such as tumors, and to assess exposure in non-target organs.
Cabazitaxel exhibits a large volume of distribution at steady state in preclinical species, suggesting extensive distribution into tissues. In healthy mice, the volume of distribution ranged from 2.5–3.7 L/kg, while in tumor-bearing mice, it was higher at 8.8 L/kg. nih.gov In rats, the volume of distribution was 22.7 L/kg, and in dogs, it ranged from 3.3–14.5 L/kg. nih.gov Plasma protein binding of cabazitaxel was observed to be very high across species, including mice (>98%), rats (95-97%), dogs (96-97%), and rabbits (85-93%). tga.gov.au In mice, some concentration-dependent changes in protein binding were noted, though binding remained high at concentrations relevant to toxicity studies. tga.gov.au
Tissue Distribution and Accumulation of this compound (e.g., Tumor vs. Plasma)
Studies in tumor-bearing mice have investigated the distribution and accumulation of cabazitaxel in tumor tissue compared to plasma. Following intravenous administration, cabazitaxel concentrations in tumor tissue were rapid and sustained. In mice bearing advanced murine mammary adenocarcinoma MA16/C tumors, maximum drug concentrations in tumor tissue were reached within 15 minutes after dosing. aacrjournals.org Notably, cabazitaxel concentrations in the tumor remained higher than in plasma over extended periods. At 48 hours post-dose, cabazitaxel concentrations were reported to be 40-fold higher in the tumor compared to plasma in this model. aacrjournals.org Over the entire 168-hour experimental period, the exposure to cabazitaxel, as measured by the area under the concentration-time curve (AUC), was 2.9-times greater in the tumor compared with plasma. nih.gov Concentrations of cabazitaxel exceeding the cellular antiproliferative IC50 were sustained for 24 hours in plasma and for 96 hours in tumor tissue. nih.gov
The following table summarizes representative tissue distribution data in mice:
| Tissue | Concentration Ratio (Tissue:Plasma) at 48 hours | AUC Ratio (Tissue:Plasma) over 168 hours |
| Tumor | ~40:1 aacrjournals.org | 2.9:1 nih.gov |
| Plasma | 1 | 1 |
Note: Data derived from studies in mice bearing MA16/C tumors.
Blood-Brain Barrier Penetration and Efflux Mechanisms in Animal Models (e.g., P-gp deficient mice)
Preclinical studies have specifically examined the ability of cabazitaxel to penetrate the blood-brain barrier (BBB) in animal models. These investigations are particularly relevant given the potential for central nervous system (CNS) involvement in some cancers and the known limitations of many taxanes in crossing the BBB.
Cabazitaxel has been shown to penetrate the brain rapidly in mice, rats, and dogs following intravenous administration. nih.govnih.gov While high concentrations were not found in the brain, radioactivity (from labeled cabazitaxel) was eliminated more slowly from the brain than from blood or other organs. tga.gov.au Brain:blood AUC ratios ranged from 1–10 in mice, 1–3 in rats, and 0.25 in dogs, with dependence on infusion rate observed in dogs. tga.gov.au
The penetration of cabazitaxel across the BBB is influenced by efflux transporters, particularly P-glycoprotein (P-gp), also known as ABCB1. Cabazitaxel has a lower affinity for P-gp compared to first-generation taxanes like paclitaxel (B517696) and docetaxel, which is believed to contribute to its enhanced activity in taxane-resistant cell lines that overexpress P-gp and its ability to better penetrate the BBB. psu.edueuropa.eunih.govnih.govnih.gov
Studies utilizing P-gp deficient mice have provided direct evidence of the role of this transporter in limiting cabazitaxel brain accumulation. In P-glycoprotein-deficient mice, cabazitaxel uptake across the BBB was approximately threefold higher compared to control mice. nih.gov This suggests that efflux from the brain is mediated, at least in part, by P-glycoprotein. nih.gov Further evidence of saturation of an efflux process at the BBB was indicated by a non-proportional increase in brain exposure at higher doses of cabazitaxel. nih.gov
The relationship between blood and brain exposure was found to be consistent across mice, rats, and dogs, suggesting that similar dynamics might be expected in humans. nih.govnih.gov In mouse models of intracranial glioblastoma, cabazitaxel demonstrated superior antitumor activity compared to docetaxel, consistent with its enhanced brain penetration. tga.gov.aunih.goveuropa.eunih.gov This superior activity was observed even at early stages of tumor growth, before significant BBB disruption occurs. nih.gov
Excretion Pathways of this compound and its Metabolites in Preclinical Species
Excretion studies in preclinical species have demonstrated that cabazitaxel and its metabolites are primarily eliminated via the feces. Following intravenous administration of radiolabeled cabazitaxel, the majority of the administered dose was recovered in the feces in mice, rats, and dogs. nih.govtga.gov.au In mice, rats, and dogs, excretion was nearly complete, with 91%-95% of the administered dose recovered. nih.gov Fecal excretion accounted for 87%-91% of the administered dose in these species. nih.gov
Renal excretion of cabazitaxel and its metabolites accounts for a minor portion of the elimination. Less than 5% of the administered dose was excreted in the urine over the measured intervals in mice, rats, and dogs. tga.gov.au Specifically, only a small percentage of the dose (2.3%) was excreted as unchanged cabazitaxel in the urine. tga.gov.aunih.govtga.gov.au
Studies in bile duct cannulated rats confirmed that the majority of fecal excretion occurs via the bile. tga.gov.au The extent of enterohepatic recycling was not fully investigated in all species, although secondary peaks in plasma cabazitaxel concentrations observed in some dog studies suggested that this might occur in this species. tga.gov.au
Cabazitaxel undergoes extensive metabolism, primarily in the liver, with little unchanged drug being excreted. tga.gov.au The metabolic pathways and excretion patterns observed in mice, rats, and dogs are considered similar to those in humans, making these species acceptable models for studying the disposition of cabazitaxel. nih.govtga.gov.au
The main circulating compound in plasma across all species investigated was the parent drug, cabazitaxel, representing a significant percentage of the total radioactivity AUC. nih.govtga.gov.auresearchgate.net While cabazitaxel is extensively metabolized, relatively few metabolites were detected in plasma at significant levels. tga.gov.au Numerous metabolites are excreted in the feces and urine. nih.govresearchgate.net The main metabolic pathways identified include O-demethylation at the C-7 and C-10 positions, and t-butyl-hydroxylation on the lateral chain, with variations in the prevalence of these pathways across species. nih.gov
Advanced Research Methodologies and Analytical Approaches for Cabazitaxel C13 Studies
Spectroscopic and Chromatographic Techniques for Cabazitaxel-C13 Analysis
Advanced spectroscopic and chromatographic methods are fundamental in the study of this compound, enabling its precise quantification, the identification of its metabolites, and the verification of its structural and isotopic integrity.
Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Identification Utilizing C13 Label
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of Cabazitaxel (B1684091) and its metabolites in biological matrices. nih.gov The use of a C13-labeled internal standard, such as this compound, is the gold standard for compensating for matrix effects and variations in sample processing, ensuring high accuracy and precision in quantitative analyses. unil.ch
In a typical LC-MS/MS workflow, a biological sample is pretreated, often by liquid-liquid extraction, to isolate the analytes of interest. nih.gov Chromatographic separation is then achieved using a column like a Zorbax Extend C18, with a gradient mixture of solvents. nih.gov The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, detects specific precursor-to-product ion transitions for both the analyte and the C13-labeled internal standard. This allows for the accurate determination of Cabazitaxel concentrations, with calibration ranges established, for example, from 1.0 to 150 ng/mL. nih.gov
The C13 label is also invaluable for metabolite identification. 13cflux.net When this compound is introduced into a biological system, any metabolites formed will retain the C13 label, creating a characteristic isotopic pattern that can be readily identified by mass spectrometry. This approach facilitates the tracking and structural elucidation of metabolic products, such as the demethylated metabolites of Cabazitaxel. nih.gov
Table 1: LC-MS/MS Parameters for Cabazitaxel Analysis
| Parameter | Value |
|---|---|
| Column | Zorbax Extend C18 nih.gov |
| Mobile Phase | Gradient mixture of 10mM ammonium (B1175870) hydroxide (B78521) and methanol (B129727) nih.gov |
| Ionization Mode | Positive ion turbo ion spray nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Calibration Range | 1.0-150 ng/mL nih.gov |
Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Isotopic Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and for confirming the position and extent of isotopic labeling. doaj.orgrsc.org While 1H NMR provides information about the proton environment, 13C NMR directly probes the carbon skeleton of the molecule. ceitec.cz
For structural confirmation, a suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons. doaj.orgceitec.cz This detailed analysis allows for the unambiguous assignment of all signals in the NMR spectra, confirming that the synthesized this compound possesses the correct chemical structure.
To determine isotopic purity, quantitative 13C NMR is utilized. nih.gov By comparing the integrals of the signals from the C13-enriched positions to those of the naturally abundant 13C signals at other positions in the molecule, the percentage of isotopic enrichment can be accurately calculated. rsc.org High-resolution mass spectrometry (HR-MS) can also be used in conjunction with NMR to provide complementary data on isotopic enrichment. rsc.org
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) methods are crucial for the routine analysis and quality control of this compound, ensuring its purity and stability. researchgate.netwisdomlib.org Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase. researchgate.net
Method development involves optimizing several parameters to achieve good separation of Cabazitaxel from any impurities or degradation products. wisdomlib.org These parameters include the choice of column, the composition of the mobile phase (e.g., a mixture of a buffer like phosphate (B84403) buffer and an organic solvent like acetonitrile), the flow rate, and the detection wavelength (typically in the UV region, around 230 nm). researchgate.netresearchgate.net
Validation of the developed HPLC method is performed according to ICH guidelines and includes assessment of linearity, accuracy, precision, specificity, and robustness. wisdomlib.org For instance, a validated method might demonstrate linearity over a concentration range of 0.1–150 μg/mL with a high correlation coefficient (R² = 0.9999). researchgate.net
Table 2: Example of HPLC Method Parameters for Cabazitaxel Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., Sunfire, 150 x 4.6 mm, 3.5 µm) wisdomlib.org |
| Mobile Phase | Gradient of 0.05 M KH2PO4 (pH 2.0) and acetonitrile (B52724) wisdomlib.org |
| Flow Rate | 1.3 mL/min wisdomlib.org |
| Detection | UV at 230 nm researchgate.netwisdomlib.org |
| Column Temperature | 30°C wisdomlib.org |
Cellular and Molecular Biology Techniques
To understand the biological activity of this compound at a cellular and molecular level, a range of in vitro techniques are employed. These methods allow for the investigation of its effects on cancer cell models, including its impact on cell proliferation, cell cycle, and apoptosis.
Cell Culture Models: 2D Monolayers, 3D Spheroids, Organoids
The study of this compound's efficacy is conducted using various cell culture models that mimic different aspects of the tumor microenvironment. frontiersin.org
2D Monolayers: This traditional cell culture method involves growing cancer cells on a flat surface. crownbio.com It is a high-throughput and cost-effective model for initial screening of the cytotoxic effects of this compound. asco.org
3D Spheroids: These are self-assembled, spherical aggregates of cancer cells that better represent the three-dimensional architecture and cell-cell interactions of a tumor. researchgate.net Studies have shown that cells grown in 3D spheroids can exhibit different responses to chemotherapeutic agents compared to 2D monolayers, often showing increased resistance. asco.org
Organoids: These are more complex 3D structures derived from stem cells or patient tissues that self-organize to form structures resembling a specific organ. frontiersin.orgbiocompare.com Tumor organoids, in particular, are considered highly predictive models as they can recapitulate the heterogeneity and microenvironment of the original tumor, making them valuable for personalized medicine research. crownbio.combiocompare.com
The choice of cell culture model depends on the specific research question, with 3D models generally providing more physiologically relevant data on drug efficacy and resistance mechanisms. frontiersin.org
Flow Cytometry for Cell Cycle, Apoptosis, and Microtubule Engagement Studies
Flow cytometry is a powerful, high-throughput technique that allows for the multiparametric analysis of individual cells in a population. psu.edu It is widely used to study the effects of this compound on various cellular processes.
Cell Cycle Analysis: Cabazitaxel, as a microtubule-stabilizing agent, is known to cause cell cycle arrest, primarily in the G2/M phase. drugbank.com Flow cytometry can be used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) by staining the cells with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI). researchgate.netassaygenie.com An increase in the proportion of cells in the G2/M phase following treatment with this compound would indicate its effect on cell division. researchgate.net
Apoptosis Assays: Cabazitaxel induces apoptosis, or programmed cell death, in cancer cells. nih.gov Flow cytometry can detect apoptotic cells through various methods. One common method is the Annexin V/PI assay. researchgate.net Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI can only enter cells with compromised membranes (late apoptotic or necrotic cells). researchgate.netnih.gov This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.net Another approach is to measure the activity of caspases, key enzymes in the apoptotic pathway, using fluorescently labeled inhibitors (FLICA). bio-rad-antibodies.com
Microtubule Engagement Studies: The direct interaction of Cabazitaxel with its target, the microtubules, can also be quantified in living cells using flow cytometry. acs.org This can be achieved through competitive binding assays using a fluorescently labeled taxane (B156437) probe. By measuring the displacement of the fluorescent probe by this compound, the intracellular affinity (Ki) of the drug for microtubules can be determined. acs.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Cabazitaxel |
| This compound |
| Acetonitrile |
| Methanol |
| Phosphate buffer |
| Propidium Iodide |
Quantitative Real-Time PCR (RT-PCR) and Western Blotting for Gene and Protein Expression
Quantitative Real-Time PCR (RT-PCR) and Western Blotting are fundamental techniques used to assess the impact of Cabazitaxel on gene and protein expression, respectively. These methods are crucial for elucidating the molecular pathways modulated by the drug and for identifying mechanisms of resistance.
Quantitative Real-Time PCR (RT-PCR): This technique is employed to measure the mRNA expression levels of specific genes in cancer cells following treatment with Cabazitaxel. Researchers have used RT-PCR to confirm the activation of genes like ABCB1 (encoding the P-glycoprotein drug efflux pump), a key mechanism of resistance in selected cell lines. aacrjournals.orgnih.gov Studies have also quantified changes in the expression of genes related to apoptosis, cell cycle regulation, and the epithelial-mesenchymal transition (EMT). mdpi.comoncotarget.com For instance, research in castration-resistant prostate cancer (CRPC) cells showed that Cabazitaxel significantly inhibits the mRNA expression of Sestrin-3 (SESN3) in a dose-dependent manner, a finding not observed with docetaxel (B913). oncotarget.com
Western Blotting: This immunoassay is used to detect and quantify specific proteins from cell lysates. In Cabazitaxel research, Western blotting has been instrumental in confirming changes at the protein level that were first identified through gene expression studies. A primary application is the analysis of β-tubulin isotypes, particularly the overexpression of class III β-tubulin (TUBB3), which is linked to taxane resistance. aacrjournals.orgnih.govmdpi.com Other key proteins investigated include those involved in apoptosis, such as the anti-apoptotic protein Bcl-2 and cleaved PARP (c-PARP), whose expression levels are modulated by Cabazitaxel treatment. mdpi.comspandidos-publications.comaacrjournals.org Furthermore, Western blot analyses have revealed that Cabazitaxel can inhibit the phosphorylation of key signaling proteins like AKT and p44/42 MAPK in docetaxel-resistant cells, providing insight into its efficacy in resistant tumors. iiarjournals.org
While this compound is not directly detected by these methods, its use in parallel experiments is invaluable. By treating cells with this compound and subsequently performing metabolic analysis via mass spectrometry, researchers can correlate the intracellular concentration and metabolic processing of the drug with the specific changes in gene and protein expression observed through RT-PCR and Western Blotting.
Table 1: Selected Gene and Protein Expression Changes Induced by Cabazitaxel Treatment
| Gene/Protein | Technique Used | Observed Change | Cell Line/Context | Reference |
|---|---|---|---|---|
| ABCB1 (P-gp) | RT-PCR, Western Blot | Upregulated in resistant cells | MCF-7/CTAX, 22Rv1-CabR | aacrjournals.orgdiva-portal.orgaacrjournals.org |
| TUBB3 (Class III β-tubulin) | RT-PCR, Western Blot | Upregulated in resistant cells | MCF-7/CTAX, C4-2-DR | aacrjournals.orgnih.govmdpi.com |
| Bcl-2 | Western Blot | Downregulated | AsPC-1, BxPC-3 (Pancreatic) | spandidos-publications.com |
| Cleaved PARP (c-PARP) | Western Blot | Upregulated (indicates apoptosis) | AsPC-1, LNCaP | mdpi.comspandidos-publications.com |
| p-AKT | Western Blot | Downregulated in resistant cells | PC3/R (Prostate) | iiarjournals.org |
| Vimentin (VIM) | RT-qPCR | Downregulated | PC3 (Prostate) | mdpi.com |
| E-cadherin | Western Blot, RT-qPCR | Upregulated (protein), Downregulated (mRNA) | PC3 (Prostate) | mdpi.com |
| SESN3 | RT-qPCR | Significantly inhibited | C4-2AT6 (Prostate) | oncotarget.com |
Immunofluorescence and Confocal Microscopy for Subcellular Localization
Immunofluorescence (IF) coupled with confocal microscopy provides high-resolution spatial information about the subcellular distribution of Cabazitaxel's target, tubulin, and other key proteins. This technique allows researchers to visualize the drug's impact on cellular architecture.
Upon treating cancer cells with Cabazitaxel, IF staining of α-tubulin reveals profound effects on the microtubule network. Studies have shown that Cabazitaxel induces the formation of extensive microtubule bundles in interphase cells and disrupts the mitotic spindle in dividing cells, which are hallmarks of its stabilizing activity. researchgate.net
This methodology has also been critical in studying the interplay between taxanes and the androgen receptor (AR) signaling pathway in prostate cancer. Confocal microscopy has been used to track the subcellular localization of the AR, demonstrating that taxane-induced microtubule stabilization can block the nuclear accumulation of the AR, a key step in its activation. nih.gov In another study, IF was used to show that E-cadherin staining, which is typically at the cell membrane, can disappear in Cabazitaxel-resistant cells, indicating a change in cell adhesion properties. nih.gov
The use of this compound is not for direct visualization, as the C13 isotope is not fluorescent. However, its application in correlative light and electron microscopy (CLEM) combined with a mass spectrometry imaging technique like nanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) could be revolutionary. Researchers could first use confocal microscopy to identify subcellular structures affected by the drug and then use nanoSIMS on the same cell to map the precise location of this compound, linking its accumulation in specific organelles to the observed morphological changes. frontiersin.org
cDNA Microarray and Next-Generation Sequencing for Transcriptomic Analysis
To gain a global understanding of the cellular response to Cabazitaxel, researchers employ high-throughput transcriptomic techniques like cDNA microarrays and Next-Generation Sequencing (NGS). These methods analyze the expression levels of thousands of genes simultaneously, revealing entire pathways and gene networks affected by the drug.
Microarray analyses have been performed to compare the gene expression profiles of Cabazitaxel-sensitive and -resistant cancer cells. nih.gov Such studies have identified gene signatures associated with resistance, including the upregulation of genes involved in cell division and mitosis in Cabazitaxel-resistant PC3 cells. nih.gov In another study, transcriptomic profiling of plasma-derived exosomes from patients treated with Cabazitaxel revealed that non-responders had an enrichment of cytoskeleton-related genes like Stathmin-1 (STMN1) at baseline. researchgate.net NGS transcriptome analysis of cells overexpressing certain long non-coding RNAs identified BCL2A1 as a key upregulated anti-apoptotic factor upon Cabazitaxel treatment, contributing to resistance. open.ac.uk These unbiased, genome-wide approaches are powerful for generating new hypotheses about drug action and resistance. oup.comresearchgate.net
Integrating this compound into such study designs allows for a multi-omics approach. By combining transcriptomic data (from NGS) with metabolomic data (from tracing this compound via mass spectrometry), researchers can build comprehensive models that link drug metabolism and distribution directly to the resulting global changes in gene expression.
In Vitro and Ex Vivo Stable Isotope Labeling Techniques
Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules within biological systems. nih.gov Using this compound, a non-radioactive, stable isotope-labeled version of the drug, allows researchers to track its absorption, distribution, metabolism, and excretion (ADME) with high precision and safety using mass spectrometry.
Design of Isotope Tracing Experiments for Metabolic Research
Isotope tracing experiments are designed to follow the journey of the labeled atoms from a tracer molecule (the "precursor") into downstream metabolites. nih.govmdpi.com A typical experiment using this compound for metabolic research involves several key steps: nih.govresearchgate.net
Formulation of Hypothesis: The experiment begins with a specific question. For example: "How is Cabazitaxel metabolized differently in drug-sensitive versus drug-resistant cancer cells?" or "Which metabolic derivatives of Cabazitaxel retain cytotoxic activity?".
Tracer Selection: this compound is chosen as the tracer. The position and number of C13 atoms in the molecule are critical for ensuring that the label is retained in the metabolites of interest.
Model System: The experiment can be conducted in vitro using cancer cell lines or ex vivo using patient-derived tumor explants. The choice of model depends on the research question.
Labeling Protocol: Cells or tissues are incubated with this compound for specific time periods. Time-course experiments are often performed to capture the dynamics of drug metabolism.
Sample Collection and Metabolite Extraction: At designated time points, cells and culture media are collected, and metabolites are extracted.
Analysis by Mass Spectrometry: The extracted samples are analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer can distinguish between the unlabeled molecules and the C13-labeled isotopologues based on their mass difference, allowing for precise quantification of this compound and its various metabolites.
This approach enables researchers to map the metabolic pathways that modify Cabazitaxel and quantify the rate (flux) at which these transformations occur, providing critical information for understanding drug efficacy and potential detoxification mechanisms. mdpi.com
Single-Cell Mass Spectrometry for Isotopic Labeling Analysis
Cellular heterogeneity is a major factor in cancer therapy, where a small subpopulation of cells can resist treatment and lead to relapse. Single-cell mass spectrometry (SCMS) is an emerging technology that can measure molecules directly from individual cells. nih.govmdpi.com When combined with isotopic labeling, it becomes a powerful tool to investigate drug distribution and metabolism at the ultimate resolution.
Using a technique like the Single-probe MS, a micro-sampling and ionization device can be inserted into a single living cell to extract its contents for immediate mass spectrometry analysis. nih.gov By introducing this compound as an internal standard in the sampling solvent or by pre-treating a cell population with it, this method could quantify the absolute amount of the drug inside a single cell. nih.gov
More advanced techniques like Nanoscale Secondary Ion Mass Spectrometry (nanoSIMS) can provide subcellular imaging of the isotopic label. frontiersin.org By analyzing a resin-embedded cell previously treated with this compound, nanoSIMS can generate high-resolution maps showing the distribution of the 13C enrichment, effectively visualizing where the drug or its metabolites are concentrated within the cell's organelles. frontiersin.org This allows researchers to directly observe which cells in a heterogeneous population take up more drug and how its subcellular compartmentalization relates to treatment outcome.
Future Research Directions and Analogues in Cabazitaxel C13 Research
Rational Design and Synthesis of Next-Generation Cabazitaxel-C13 Analogues with Enhanced Preclinical Profiles
Rational design and synthesis efforts are ongoing to develop next-generation cabazitaxel (B1684091) analogues with improved preclinical characteristics. researchgate.netacs.org These efforts aim to create compounds with enhanced antitumor activity, reduced susceptibility to resistance mechanisms (such as P-glycoprotein efflux), and potentially improved pharmacokinetic profiles. researchgate.netresearchgate.net Preclinical evaluation of these analogues involves assessing their cytotoxicity in various cancer cell lines, including those resistant to current taxanes, and evaluating their efficacy in in vivo tumor models. researchgate.net For instance, studies have explored modifications to the 7,10-di-O-methylthiomethyl (MTM) positions of cabazitaxel, yielding analogues that show potent cytotoxicity against both sensitive and drug-resistant cell lines. researchgate.net Preclinical in vivo assessments of some modified cabazitaxel analogues in xenograft models have shown comparable antitumor activity to cabazitaxel. researchgate.net The goal is to identify lead candidates with superior preclinical profiles that warrant further development. researchgate.net
Investigating Novel Preclinical Combination Strategies for Overcoming Resistance
Resistance to cabazitaxel can develop, limiting its long-term effectiveness. frontiersin.org Therefore, a significant area of preclinical research involves investigating novel combination strategies to overcome or circumvent these resistance mechanisms. pensoft.net This includes combining cabazitaxel with targeted agents or other therapeutic modalities to achieve synergistic antitumor effects. pensoft.netfrontiersin.org
Synergistic Interactions with Targeted Agents in Cellular Models
Preclinical studies in cellular models are crucial for identifying synergistic interactions between cabazitaxel and targeted agents. This involves evaluating the combined effects of cabazitaxel with inhibitors of pathways implicated in cancer cell survival, proliferation, or resistance. For example, research has explored combinations of cabazitaxel with androgen receptor (AR) signaling inhibitors in prostate cancer cell lines and patient-derived xenograft models, demonstrating enhanced activity even in models resistant to AR-targeted agents alone. nih.gov Studies utilizing high-throughput screening systems with macrophages and cancer cells have also investigated combinations of cabazitaxel with agents like CD47-blocking antibodies, showing enhanced phagocytosis of cancer cells. bmj.com
Data from a study investigating synergistic drug combinations in prostate cancer cell lines using computational and experimental approaches identified several promising combinations with cabazitaxel. frontiersin.org
| Combination | Synergistic Effect (In Vitro) |
| Cabazitaxel + Imatinib | Synergistic |
| Cabazitaxel + Cyproheptadine | Synergistic |
| Cabazitaxel + Mitoxantrone | Synergistic |
Note: Data extracted from preclinical studies on synergistic drug combinations in cellular models. frontiersin.orgfrontiersin.org
Computational Approaches for Identifying Combination Partners
Computational methods play an increasingly important role in predicting potential synergistic drug combinations with cabazitaxel. pensoft.netfrontiersin.org These approaches utilize transcriptomic data, network analysis, and other bioinformatics techniques to identify drug pairs that are likely to exert synergistic antitumor effects. frontiersin.orgplos.org By analyzing molecular pathways and potential drug targets, computational models can prioritize combinations for experimental validation, accelerating the discovery process. frontiersin.orgplos.org Studies have used transcriptomics-based and network-based prediction models to screen for synergistic combinations for prostate cancer, identifying several promising candidates for combination with cabazitaxel. frontiersin.org While some computational predictions have shown strong correlation with in vitro results, others have yielded discrepancies, highlighting the need for continued refinement of these models and experimental validation. frontiersin.orgfrontiersin.org
Elucidation of Additional Molecular Targets and Off-Targets of this compound Beyond Tubulin
While the primary mechanism of action of cabazitaxel is the stabilization of microtubules through binding to tubulin, research continues to explore potential additional molecular targets and off-targets. frontiersin.orgnih.gov Understanding these broader interactions can provide insights into the drug's full spectrum of activity, potential for off-target effects, and novel avenues for therapeutic intervention or combination strategies. Although tubulin binding is the well-established mechanism, investigations into other cellular pathways influenced by cabazitaxel are ongoing. frontiersin.org
Exploration of Immunomodulatory Effects of this compound in In Vitro Immunological Models (e.g., TLR3 signaling)
Emerging research suggests that taxanes, including cabazitaxel, may possess immunomodulatory properties in addition to their direct cytotoxic effects. frontiersin.orgbmj.com Preclinical studies in in vitro immunological models are exploring these effects. For example, research has investigated the role of cabazitaxel in activating Toll-like receptor 3 (TLR3) signaling in cancer cells. frontiersin.orgnih.govresearchgate.net Studies in metastatic castration-resistant prostate cancer cell lines have shown that cabazitaxel treatment, particularly in combination with TLR3 activation by Poly I:C, can lead to increased expression of TLR3 and downstream signaling molecules like TICAM-1 and IRF-3, contributing to suppressed cell proliferation and induced apoptosis. nih.govresearchgate.net These findings suggest a potential for cabazitaxel to influence the tumor microenvironment and interact with the immune system, warranting further investigation into its immunomodulatory mechanisms. frontiersin.orgnih.gov
Development of Advanced Preclinical Models for this compound Research (e.g., patient-derived xenografts for resistance studies, microfluidic systems)
The development and utilization of advanced preclinical models are crucial for accurately simulating the complexity of human tumors and their response to cabazitaxel. Patient-derived xenograft (PDX) models, established from patient tumor tissue, are particularly valuable for studying drug resistance mechanisms and evaluating novel therapeutic strategies in a setting that better reflects tumor heterogeneity and the tumor microenvironment compared to traditional cell line xenografts. amegroups.orgmdpi.commdpi.com PDX models of docetaxel-resistant and enzalutamide-resistant prostate cancer have been used to assess the activity of cabazitaxel and novel combinations. nih.govmdpi.comaacrjournals.orgresearchgate.net
Microfluidic systems represent another advanced preclinical model being explored for cabazitaxel research. nih.govresearchgate.netresearchgate.net These systems allow for the creation of controlled microenvironments that can mimic aspects of the tumor microenvironment, such as oxygen gradients and cell-cell interactions. nih.gov Microfluidic devices have been used for ex vivo drug treatment studies on circulating tumor cells (CTCs) isolated from patients, including assessment of cabazitaxel effects. nih.gov They also offer potential for high-throughput screening of drug combinations and the study of nanoparticle-based drug delivery systems for cabazitaxel. researchgate.netresearchgate.net The ability of microfluidics to precisely control fluid dynamics and create biomimetic environments makes them valuable tools for investigating the efficacy and mechanisms of cabazitaxel in a more physiologically relevant context. nih.govresearchgate.net
Q & A
Basic: What are the key considerations when designing in vitro experiments to evaluate Cabazitaxel-C13’s efficacy against resistant cancer cell lines?
Methodological Answer:
- Cell Line Selection: Use validated, clinically relevant resistant lines (e.g., docetaxel-resistant prostate cancer models) with documented resistance mechanisms (e.g., ABCB1 overexpression) .
- Dose-Response Curves: Employ logarithmic concentration gradients (e.g., 0.1–100 nM) to assess IC50 shifts compared to parental cell lines. Include solvent controls (e.g., DMSO) to isolate drug-specific effects .
- Phenotypic Endpoints: Combine viability assays (MTT/CellTiter-Glo) with apoptosis markers (Annexin V/PI) and functional readouts (tubulin polymerization assays) .
- Data Reprodubility: Predefine technical triplicates and biological replicates (≥3 independent experiments) to account for intra- and inter-assay variability .
Advanced: How can researchers resolve contradictions in pharmacokinetic (PK) data for this compound across preclinical models?
Methodological Answer:
- Source Analysis: Audit species-specific metabolic pathways (e.g., murine vs. canine CYP3A4/5 activity) and dosing regimens (bolus vs. infusion) that alter AUC and Cmax .
- Statistical Harmonization: Apply mixed-effects modeling to account for inter-study variability in PK parameters (e.g., clearance, volume of distribution) .
- In Silico Validation: Use physiologically based pharmacokinetic (PBPK) models to simulate human PK profiles and identify discordances with preclinical data .
- Evidence Synthesis: Systematically map discrepancies using PRISMA guidelines, highlighting methodological outliers (e.g., sampling timepoints, bioanalytical techniques) .
Basic: What methodologies are recommended for synthesizing and characterizing this compound to ensure reproducibility?
Methodological Answer:
- Synthesis Protocols: Follow GMP-like conditions for semi-synthesis from 10-deacetylbaccatin III, with strict control over reaction temperatures (20–25°C) and protecting group strategies (e.g., silylation) .
- Characterization:
- Batch Documentation: Record solvent residues (e.g., acetonitrile ≤410 ppm) and crystallinity (PXRD) for lot-to-lot consistency .
Advanced: What strategies optimize the combination of this compound with immune checkpoint inhibitors in translational studies?
Methodological Answer:
- Mechanistic Synergy: Design studies to test hypotheses like “this compound enhances tumor immunogenicity by increasing neoantigen exposure via mitotic catastrophe” .
- Dosing Scheduling: Use staggered administration (e.g., Cabazitaxel → anti-PD-1 after 48 hrs) to avoid immunosuppressive effects of concurrent taxane-immune therapy .
- Model Selection: Utilize immunocompetent syngeneic models (e.g., TRAMP-C2) with flow cytometry for immune infiltrate profiling (CD8+/Treg ratios) .
- Endpoint Triangulation: Combine tumor growth inhibition with immune biomarkers (e.g., IFN-γ ELISpot, PD-L1 IHC) .
Basic: How should researchers conduct a systematic literature review on this compound’s mechanisms of action?
Methodological Answer:
- Database Strategy: Search PubMed, Embase, and Web of Science using controlled vocabulary (MeSH terms: “Cabazitaxel/pharmacology” AND “Antineoplastic Agents/pharmacokinetics”) .
- Inclusion Criteria: Prioritize primary studies with in vivo PK/PD correlations or resistance mechanisms (exclude reviews/non-English texts) .
- Data Extraction: Use Covidence or Rayyan to tabulate IC50 values, model systems, and statistical methods (e.g., log-rank tests for survival) .
- Bias Assessment: Apply SYRCLE’s risk-of-bias tool for preclinical studies to evaluate blinding, randomization, and power calculations .
Advanced: What statistical approaches are appropriate for analyzing heterogeneous response data in this compound clinical trials?
Methodological Answer:
- Subgroup Identification: Use recursive partitioning analysis (RPA) to stratify patients by biomarkers (e.g., AR-V7 status) and treatment history .
- Survival Analysis: Employ Cox proportional hazards models with time-dependent covariates (e.g., PSA doubling time) to adjust for confounding .
- Handling Missing Data: Apply multiple imputation (MI) for dropouts, validating assumptions via sensitivity analysis (e.g., pattern-mixture models) .
- Bayesian Meta-Analysis: Pool phase II/III trial data to estimate posterior probabilities of response thresholds (e.g., ≥30% PSA decline) .
Basic: What in vivo models are most suitable for studying this compound’s biodistribution and toxicity profiles?
Methodological Answer:
- Xenograft Models: Use patient-derived xenografts (PDXs) from metastatic castration-resistant prostate cancer (mCRPC) to recapitulate human PK/PD .
- Biodistribution: Radiolabel this compound with <sup>14</sup>C or <sup>3</sup>H for quantitative whole-body autoradiography (QWBA) in rodents .
- Toxicity Endpoints: Monitor species-specific adverse events (e.g., neutropenia in rats vs. dogs) and histopathology (e.g., axonal degeneration) .
- Dose Translation: Apply allometric scaling (e.g., body surface area) to estimate human-equivalent doses from preclinical NOAELs .
Advanced: How do researchers validate novel biomarkers for this compound resistance using multi-omics approaches?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
